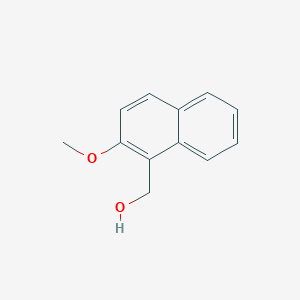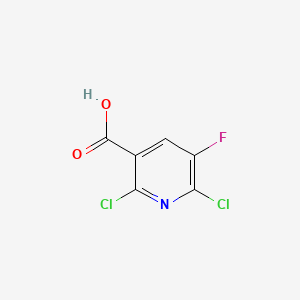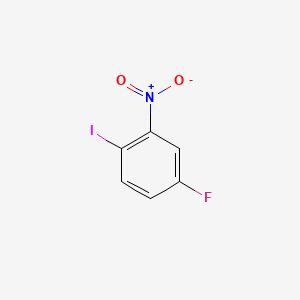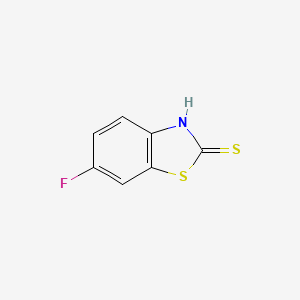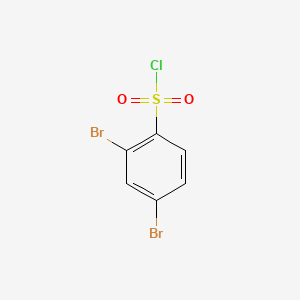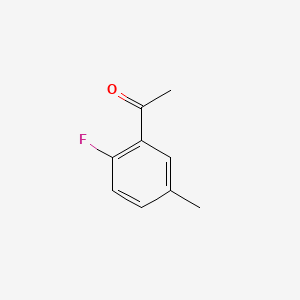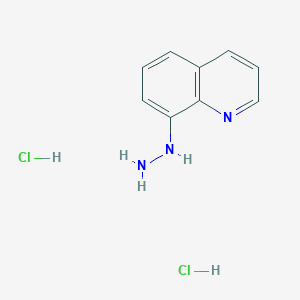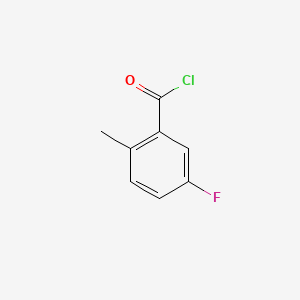![molecular formula C23H28O7 B1301924 1-[4-[2-羟基-3-(2-甲氧基-4-丙酰基苯氧基)丙氧基]-3-甲氧基苯基]丙酮 CAS No. 5755-58-8](/img/structure/B1301924.png)
1-[4-[2-羟基-3-(2-甲氧基-4-丙酰基苯氧基)丙氧基]-3-甲氧基苯基]丙酮
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound "1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including hydroxy, methoxy, and propanoyl groups, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up the complex structure through a series of chemical transformations. For instance, the synthesis of a similar compound, "1-[2-hydroxy-4-(3-sulfo-1-propyloxy)-phenyl]-3-(3-hydroxy-4-methoxyphenyl)-propan-1-one sodium salt," was achieved starting from sodium acetate-1-14C, proceeding through various intermediates, and involving reactions such as acetylation and sulfonation . This suggests that the synthesis of our compound of interest might also involve a sequence of carefully orchestrated reactions to introduce the various functional groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to examine the structural, spectral, and electronic properties of a related compound, "1-phenyl-3(4-methoxyphenyl)-2-propenone" . Such analyses provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been studied in various contexts. For example, the polarographic behavior of pyridyl analogues of chalcone, which share some structural similarities with our compound, has been investigated, revealing insights into their reduction mechanisms . Additionally, the ethanolysis of a ketol related to lignin chemistry yielded products that are relevant to understanding the breakdown of lignin, a complex plant polymer . These studies indicate that our compound may also undergo interesting chemical transformations that could be relevant in biological or industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were evaluated, showing that these properties can vary significantly depending on the specific structure and substituents present in the molecule . Similarly, the compound "3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones" was synthesized and its antimicrobial activity assessed, demonstrating the potential for such molecules to act as bioactive agents .
科研应用
抗癌活性
一种与1-[4-[2-羟基-3-(2-甲氧基-4-丙酰基苯氧基)丙氧基]-3-甲氧基苯基]丙酮在结构上相关的酚类化合物,被鉴定为米勒醇,展现出显著的抗癌特性。在一项研究中,它对BCA-1肿瘤细胞系表现出强烈的细胞毒性,暗示了在癌症治疗中的潜在应用(Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011)。
合成和反应研究
对具有类似结构的化合物的研究包括它们的合成和反应研究。例如,改进了相关酚类化合物的合成方法,有助于了解它们的化学性质以及在各个领域中的潜在应用(Pepper, Sundaram, & Dyson, 1971)。
基因转移中的应用
针对特定的酚类化合物,包括那些在结构上类似于上述化合物的化合物,进行了对它们对根瘤农杆菌毒力基因诱导和基因转移的影响的研究。这些研究有助于了解参与基因转移的分子机制,这对遗传工程和生物技术可能至关重要(Joubert et al., 2002)。
Safety And Hazards
未来方向
性质
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-5-18(25)15-7-9-20(22(11-15)27-3)29-13-17(24)14-30-21-10-8-16(19(26)6-2)12-23(21)28-4/h7-12,17,24H,5-6,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYCPWLOCWSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)C(=O)CC)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362208 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one | |
CAS RN |
5755-58-8 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


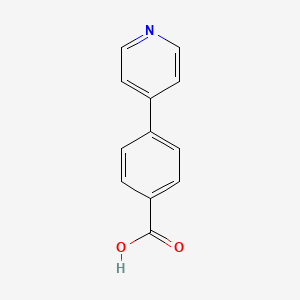

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)


